

# Advanced Technical Guide: N-(4-aminophenyl)-2-morpholin-4-ylacetamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** N-(4-aminophenyl)-2-morpholin-4-ylacetamide  
**CAS No.:** 105076-76-4  
**Cat. No.:** B012285

[Get Quote](#)

## CAS Number: 105076-76-4

Synonyms: N-(4-aminophenyl)-2-(4-morpholinyl)acetamide; 2-Morpholino-4'-aminoacetanilide

Molecular Formula: C<sub>12</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> Molecular Weight: 235.28 g/mol [1][2][3]

## Executive Technical Summary

**N-(4-aminophenyl)-2-morpholin-4-ylacetamide** is a bifunctional building block characterized by a p-phenylenediamine core mono-acylated with a morpholino-acetyl moiety.[1] Unlike the high-volume intermediate 4-(4-aminophenyl)morpholin-3-one (used in Rivaroxaban synthesis), this compound retains an acyclic acetamide linker, providing rotational freedom critical for binding affinity in kinase inhibitor design (e.g., VEGFR, PDGFR targets).[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where the morpholine ring acts as a solubility-enhancing solubilizing group and the free aniline serves as a vector for further elaboration into urea, amide, or heterocyclic scaffolds.[1]

## Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]

Property	Value	Technical Context
Appearance	Off-white to pale yellow solid	Oxidation sensitive (aniline moiety).[1] Store under inert atmosphere.
Melting Point	162–165 °C (Predicted)	Sharp melt indicates high purity; broad range suggests oligomerization.[1]
LogP	~0.5 – 0.8	Highly favorable for oral bioavailability (Lipinski compliant).[1]
pKa (Basic)	~6.5 (Morpholine N)	Protonatable at physiological pH; aids lysosomal trapping in cellular assays.[1]
pKa (Aniline)	~4.0	Weakly basic; requires strong electrophiles for functionalization.[1]
Solubility	DMSO, MeOH, Dilute Acid	Poor solubility in non-polar solvents (Hexane, Et <sub>2</sub> O).[1]

## Synthetic Methodology & Process Logic

The synthesis of CAS 105076-76-4 requires a strategy that avoids the formation of the cyclic morpholinone byproduct.[1] The recommended route utilizes a sequential nucleophilic substitution-reduction sequence to ensure regioselectivity.

### Route Overview

- Acylation:p-Nitroaniline is reacted with chloroacetyl chloride.
- Substitution: The chloro-intermediate undergoes S<sub>N</sub>2 attack by morpholine.

- Reduction: The nitro group is selectively reduced to the amine.[4]

## Step-by-Step Protocol

### Step 1: Preparation of 2-chloro-N-(4-nitrophenyl)acetamide

- Reagents: p-Nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Et<sub>3</sub>N (1.2 eq), DCM (Solvent).[1]
- Procedure:
  - Dissolve p-nitroaniline in anhydrous DCM at 0°C.
  - Add Et<sub>3</sub>N followed by dropwise addition of chloroacetyl chloride to control exotherm.
  - Stir at RT for 4 hours.
  - Critical Check: Monitor TLC for disappearance of starting aniline.
  - Quench with water, wash with dilute HCl (removes unreacted aniline), dry, and concentrate.

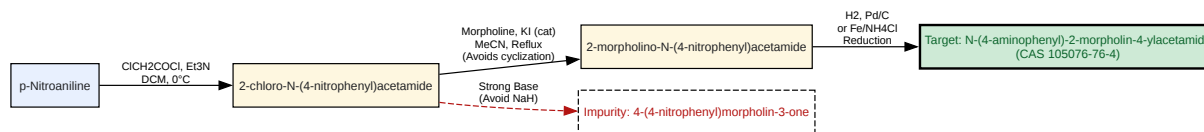
### Step 2: Morpholine Installation (S<sub>N</sub>2 Reaction)

- Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (2.5 eq), KI (0.1 eq, catalyst), Acetonitrile.[1]
- Procedure:
  - Suspend chloro-acetamide in MeCN.
  - Add morpholine and catalytic KI (Finkelstein condition to accelerate rate).
  - Reflux for 6–8 hours.
  - Purification: Evaporate solvent. Triturate residue with water to remove morpholine hydrochloride salts. Filter the solid product.
  - Note: Excess morpholine acts as both nucleophile and base.[1]

### Step 3: Nitro Reduction (Bechamp or Catalytic Hydrogenation)[1]

- Reagents: Nitro-intermediate, H<sub>2</sub> (g) or Fe/NH<sub>4</sub>Cl, Pd/C (10% wt), MeOH.[1]
- Procedure:
  - Dissolve nitro-intermediate in MeOH.
  - Add 10% Pd/C catalyst (5% w/w).[1]
  - Hydrogenate at 30 psi (Parr shaker) for 4 hours.
  - Work-up: Filter through Celite under nitrogen (aniline is air-sensitive). Concentrate filtrate to obtain CAS 105076-76-4.[1]

## Synthesis Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Synthesis pathway emphasizing avoidance of the morpholinone impurity (red dashed line).

## Quality Control & Analytical Validation

To ensure the integrity of biological data generated using this scaffold, strict QC is required to detect common impurities like the des-morpholino (chloro) precursor or oxidation products (azo dimers).[1]

## HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.[1]

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[5]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]
- Retention Logic:
  - The Target (amine) will elute early due to polarity.[1]
  - Nitro-precursor elutes later (more hydrophobic).[1]
  - Oxidized dimers (azo) elute very late.[1]

## NMR Interpretation Criteria (DMSO-d<sub>6</sub>)

- Morpholine Ring: Look for two distinct triplets/multiplets at ~2.5 ppm (N-CH<sub>2</sub>) and ~3.6 ppm (O-CH<sub>2</sub>).[1]
- Linker: Singlet at ~3.1 ppm (COCH<sub>2</sub>).
- Aromatic System: Two doublets (AA'BB' system) at ~6.5 ppm (ortho to NH<sub>2</sub>) and ~7.3 ppm (ortho to NH-CO).[1]
- Amide NH: Broad singlet at ~9.5 ppm.
- Aniline NH<sub>2</sub>: Broad singlet at ~4.8 ppm (exchangeable with D<sub>2</sub>O).[1]

## Applications in Drug Discovery[1][14]

This compound is not merely an intermediate; it is a pharmacophore vector.

## Kinase Inhibitor Design

The Morpholine-Linker-Aryl motif is a classic "hinge-binder" or "solvent-front" element.[1]

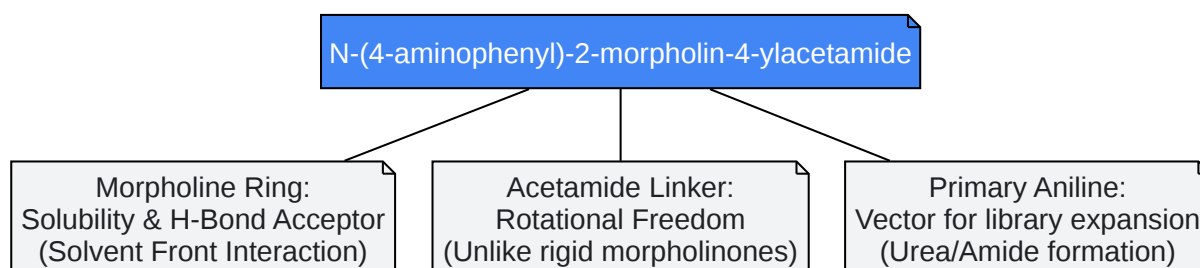
- Mechanism: The morpholine oxygen can accept hydrogen bonds from the kinase hinge region, while the aniline nitrogen serves as a nucleophile to attach a "tail" that occupies the hydrophobic pocket.
- Example Class: Precursor for analogs of Gefitinib or Nintedanib (where the core is modified).

## Library Synthesis (Combinatorial Chemistry)

The free aniline allows for rapid diversification:

- Reaction A (Ureas): + Isocyanates → Urea derivatives (common in VEGFR inhibitors).[1]
- Reaction B (Amides): + Acid Chlorides → Bis-amide ligands.[1]
- Reaction C (Heterocycles): + Buchwald-Hartwig coupling → Biaryl amines.[1]

## Structural Activity Relationship (SAR) Diagram



[Click to download full resolution via product page](#)

Caption: SAR breakdown highlighting the functional roles of each molecular segment.[1]

## Safety & Handling Standards

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
- Specific Risk: Aromatic amines are potential carcinogens/mutagens. Handle in a fume hood with double nitrile gloves.
- Storage: Hygroscopic and light-sensitive.[1] Store at +4°C in amber vials under Argon.

- Spill Protocol: Neutralize with dilute acetic acid, absorb on sand, and incinerate as hazardous organic waste.[1]

## References

- Synthesis of Morpholine Acetamides:National Institutes of Health (NIH) / PMC.[1] "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates."
- Impurity Profiling (Related Structures):PubChem. "N-(4-aminophenyl)-2-chloro-N-methylacetamide (Nintedanib Impurity)."[1]
- Morpholinone Differentiation:Google Patents. "Synthetic method of 4-(4-aminophenyl)-3-morpholinone." (Demonstrates the cyclic byproduct route to avoid).
- General Properties of Phenylacetamide Derivatives:CymitQuimica. "N-(4-Aminophenyl)acetamide Safety and Properties."

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [CAS 122-80-5: N-\(4-Aminophenyl\)acetamide | CymitQuimica \[cymitquimica.com\]](#)
- 2. [N-\(4-aminophenyl\)-2-morpholin-4-ylacetamide | CAS 105076-76-4 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- 3. [chemcd.com \[chemcd.com\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
- 5. [Separation of N-\(\(p-Aminophenyl\)sulphonyl\)-N-\(4-methyl-2-pyrimidinyl\)acetamide on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
- To cite this document: BenchChem. [Advanced Technical Guide: N-(4-aminophenyl)-2-morpholin-4-ylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b012285/docs#advanced-technical-guide-n-4-aminophenyl-2-morpholin-4-ylacetamide\]](https://www.benchchem.com/product/b012285/docs#advanced-technical-guide-n-4-aminophenyl-2-morpholin-4-ylacetamide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)